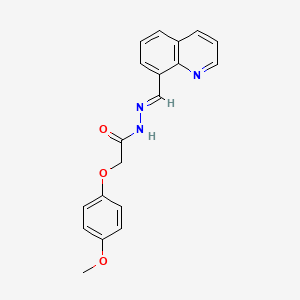

2-(4-methoxyphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves the condensation of aldehydes with acetohydrazides in a suitable solvent like methanol. For instance, compounds with similar structures have been synthesized by reacting chloro-2-hydroxybenzaldehyde with 2-(quinolin-8-yloxy)acetohydrazide in methanol solution, leading to Schiff-base compounds characterized by X-ray diffraction, NMR, and IR spectroscopy (Li Jia-ming, 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Methoxyphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide has been elucidated using techniques like X-ray crystallography. These structures often feature significant dihedral angles between aromatic rings, indicative of their spatial arrangement and potential intermolecular interactions. Such compounds can form one-dimensional chain structures through hydrogen bonding, contributing to their crystalline nature (Li Jia-ming, 2009).

Applications De Recherche Scientifique

Nonlinear Optical Properties

A study by Naseema et al. (2010) focused on the nonlinear optical properties of certain hydrazones, including compounds similar to 2-(4-methoxyphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide. Their research indicated that these compounds are promising for optical device applications like optical limiters and optical switches due to their effective optical power limiting behavior and other nonlinear optical parameters (Naseema et al., 2010).

Synthesis of Quinoline Derivatives

In 2001, Quideau et al. presented a methodology for synthesizing indole and quinoline derivatives, starting from nitrogen-tethered 2-methoxyphenols, which could be related to the chemical structure of the compound . This method holds potential for synthesizing complex alkaloid skeletons (Quideau et al., 2001).

Anticonvulsant Properties

Alswah et al. (2013) explored the anticonvulsant properties of novel quinoxaline derivatives, including a compound structurally related to 2-(4-methoxyphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide. Their findings suggest these compounds could be potential candidates for developing new anticonvulsant agents (Alswah et al., 2013).

Structural Studies

Karmakar et al. (2009) investigated the crystal structure of compounds including N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide, which is closely related to the compound . Their study provides insights into the structural aspects of these compounds, which could be relevant for various chemical applications (Karmakar et al., 2009).

Corrosion Inhibition

Yadav et al. (2015) researched the application of acetohydrazides, including compounds structurally similar to 2-(4-methoxyphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide, in corrosion inhibition of mild steel in acidic mediums. Their findings highlight the effectiveness of these compounds in protecting metals against corrosion (Yadav et al., 2015).

Anti-Mycobacterial Agents

Yar et al. (2006) explored the synthesis of phenoxy acetic acid derivatives and evaluated their anti-mycobacterial activities against Mycobacterium tuberculosis. This research suggests the potential of similar compounds, including 2-(4-methoxyphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide, as anti-mycobacterial agents (Yar et al., 2006).

Propriétés

IUPAC Name |

2-(4-methoxyphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-24-16-7-9-17(10-8-16)25-13-18(23)22-21-12-15-5-2-4-14-6-3-11-20-19(14)15/h2-12H,13H2,1H3,(H,22,23)/b21-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCONWJYQGFEVNW-CIAFOILYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49724278 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-methoxyphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-{1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B5559469.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5559473.png)

![6-tert-butyl-4-[(4-fluorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559479.png)

![5,7-dimethyl-3-[(2-thienylmethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5559486.png)

![6-(2-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]carbonyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5559490.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5559498.png)

![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5559505.png)

![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5559523.png)

![1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559540.png)

![N-[(3R*,4R*)-1-(1-benzofuran-2-ylmethyl)-3-hydroxypiperidin-4-yl]isonicotinamide](/img/structure/B5559548.png)

![N-[2-(methylthio)phenyl]-2-furamide](/img/structure/B5559564.png)